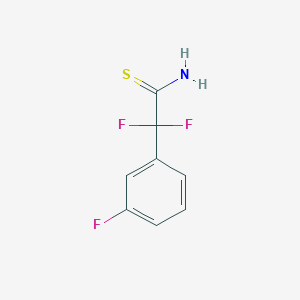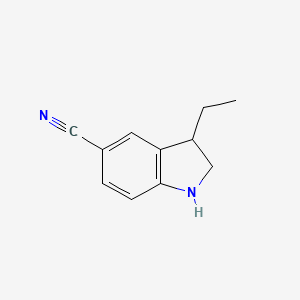![molecular formula C10H10FN3O B13198297 [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)
[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxymethyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the pyrazole ring.
Amination and Hydroxymethylation: The final steps involve the introduction of the amino group and the hydroxymethyl group. This can be achieved through nucleophilic substitution reactions using appropriate amine and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This can lead to the modulation of biological pathways, resulting in its observed effects.
相似化合物的比较
Similar Compounds
[4-Amino-3-fluorophenyl]methanol: Similar structure but lacks the pyrazole ring.
[3-Amino-4-(4-chlorophenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of both the fluorophenyl group and the pyrazole ring in [3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol imparts unique chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the pyrazole ring contributes to its biological activity.
This compound’s unique combination of functional groups makes it a valuable molecule for various applications in scientific research and industry.
属性
分子式 |
C10H10FN3O |
|---|---|
分子量 |
207.20 g/mol |
IUPAC 名称 |
[3-amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H10FN3O/c11-7-3-1-6(2-4-7)9-8(5-15)13-14-10(9)12/h1-4,15H,5H2,(H3,12,13,14) |
InChI 键 |
DSANPBZIJUIXDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(NN=C2N)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

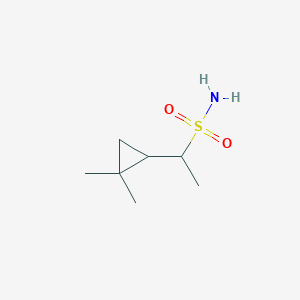
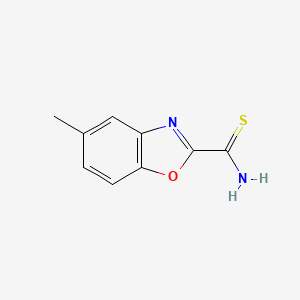
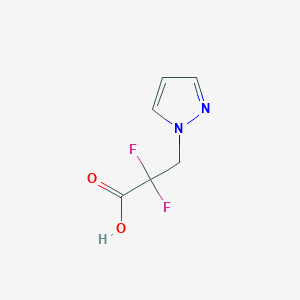


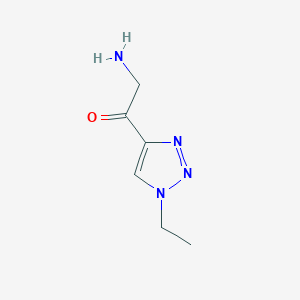


![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
